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Compound of Interest

Compound Name: H-D-Thr(tBu)-OMe.HCl

Cat. No.: B613087 Get Quote

H-D-Thr(tBu)-OMe.HCl, chemically known as O-tert-Butyl-D-threonine methyl ester

hydrochloride, is a specialized amino acid derivative pivotal to the field of synthetic peptide

chemistry.[1][2] Its structure is meticulously designed for strategic incorporation into peptide

sequences, particularly through Solid-Phase Peptide Synthesis (SPPS).[3][4] This guide

elucidates the multifaceted role of this compound, detailing the rationale behind its unique

protecting group strategy and providing actionable protocols for its application in research and

drug development.

At its core, H-D-Thr(tBu)-OMe.HCl is a D-threonine residue, an unnatural stereoisomer of the

common amino acid L-threonine. The "D" configuration is often intentionally incorporated into

therapeutic peptide candidates to enhance their stability against enzymatic degradation,

thereby prolonging their in-vivo half-life. The true utility of this molecule, however, lies in its

protecting groups:

O-tert-Butyl (tBu) Ether: The hydroxyl group on the threonine side chain is masked by a tert-

butyl group. This prevents unwanted side reactions, such as O-acylation, during the peptide

coupling steps.[5] The tBu group is characterized by its stability under the basic conditions

used for Fmoc deprotection in SPPS, yet it is readily removable with strong acids like

trifluoroacetic acid (TFA) during the final cleavage step.[6][7] This acid-lability is a

cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.[4][8]

Methyl Ester (OMe): The C-terminal carboxyl group is protected as a methyl ester. This

deactivates the carboxyl group, preventing the amino acid from polymerizing with itself and
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ensuring it can be selectively coupled via its free N-terminal amino group.[9][10] The methyl

ester can be removed under mild hydrolysis conditions when required, typically in solution-

phase synthesis or for specific fragment condensation strategies.[9][11]

Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt of the N-terminal

amine. This enhances the compound's stability, crystallinity, and ease of handling, making it

a reliable reagent for synthesis.[12]

Core Application: A Building Block in Solid-Phase
Peptide Synthesis (SPPS)
The primary application of H-D-Thr(tBu)-OMe.HCl is as a building block in SPPS, a

methodology that revolutionized the synthesis of peptides by anchoring the growing peptide

chain to an insoluble resin support.[3][13] This approach simplifies the purification process at

each step, as excess reagents and by-products are removed by simple filtration and washing.

[14]

The use of H-D-Thr(tBu)-OMe.HCl is particularly relevant in the context of the Fmoc/tBu

orthogonal protection scheme.[6][8] In this strategy:

The temporary Nα-protecting group (Fmoc) is removed with a base (e.g., piperidine).[6]

The permanent side-chain protecting groups (like tBu) are stable to this base but are

removed at the end of the synthesis with a strong acid (e.g., TFA).[6][7]

This orthogonality ensures that the side chains remain protected throughout the iterative cycles

of amino acid addition, preventing the formation of impurities and truncated sequences.[8][14]

Quantitative Data Summary
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Property Value Source(s)

Chemical Name
O-tert-Butyl-D-threonine

methyl ester hydrochloride
[1]

CAS Number 115141-43-0 [1][2]

Molecular Formula C₉H₁₉NO₃·HCl [1]

Molecular Weight 225.71 g/mol [1][2]

Appearance White to off-white solid/powder [1][15]

Melting Point 141-150 °C [1]

Experimental Protocols and Methodologies
Protocol 1: Incorporation of H-D-Thr(tBu)-OMe into a
Peptide Chain via SPPS
This protocol outlines a generalized procedure for coupling H-D-Thr(tBu)-OMe.HCl onto a

resin-bound peptide chain with a free N-terminal amine, using standard Fmoc/tBu chemistry.

Step 1: Neutralization of the HCl Salt

Rationale: The hydrochloride salt must be neutralized to the free amine to act as a

nucleophile in the coupling reaction.

Procedure:

Dissolve H-D-Thr(tBu)-OMe.HCl (1.5-3 equivalents relative to resin loading) in a suitable

solvent like N,N-Dimethylformamide (DMF).

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-4 equivalents), to

the solution.

Allow the mixture to stand for 5-10 minutes at room temperature.

Step 2: Activation of the Carboxyl Group
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Rationale: The carboxyl group of the incoming amino acid (in this case, the previously

coupled residue on the resin has its Fmoc group removed, exposing the amine; the H-D-
Thr(tBu)-OMe.HCl is used when it is the first residue attached to a linker, or in solution

phase) is activated to facilitate amide bond formation. For coupling onto a chain, an Fmoc-

protected amino acid would be used. This protocol assumes H-D-Thr(tBu)-OMe.HCl is being

used in a solution-phase coupling or as the initial residue on certain resins, where its free

amine will react. Let's adjust the protocol to a more standard SPPS context where we would

use Fmoc-D-Thr(tBu)-OH to couple to the resin-bound amine. The provided compound, H-D-
Thr(tBu)-OMe.HCl, is more suited for solution-phase synthesis or as a final C-terminal

modification. However, to illustrate the use of a threonine derivative, we will describe the

coupling of its Fmoc-protected counterpart.

Revised Protocol 1: Coupling of Fmoc-D-Thr(tBu)-OH in SPPS

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-20 minutes to

remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with

DMF.

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3-5 equivalents),

a coupling reagent like HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10

equivalents) in DMF.[5] Allow to pre-activate for a few minutes.

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected

peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling

reaction to proceed to completion.[5]

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove

excess reagents and by-products. A small sample can be taken for a ninhydrin test to

confirm reaction completion.

Workflow for Amino Acid Coupling in SPPS
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Caption: General workflow for coupling a protected threonine derivative in SPPS.

Protocol 2: Final Cleavage and Deprotection
Rationale: After the desired peptide sequence is assembled, it must be cleaved from the

solid support, and all side-chain protecting groups (including the tBu from threonine) must be

removed.

Procedure:

Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5%

water, and 2.5% Triisopropylsilane (TIS).[16]

Causality: TFA is the strong acid that cleaves the tBu ether and other acid-labile groups.

[17] Water helps to suppress t-butylation of sensitive residues like Tryptophan. TIS acts

as a carbocation scavenger, trapping the reactive tert-butyl cations generated during

deprotection to prevent them from causing side reactions.[18]

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours

at room temperature.[16]

Filter the resin and collect the filtrate containing the crude peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
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Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under

vacuum. The crude product can then be purified by HPLC.

Logic of tBu Deprotection and Scavenging
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Caption: The role of scavengers in preventing side reactions during tBu deprotection.

Conclusion: A Strategically Vital Reagent
H-D-Thr(tBu)-OMe.HCl and its Fmoc-protected counterpart, Fmoc-D-Thr(tBu)-OH, are not

mere reagents but strategic tools in the rational design of synthetic peptides. The careful

selection of the D-stereoisomer and the orthogonal tBu protecting group allows for the

synthesis of peptides with enhanced stability and high purity. Understanding the causality

behind each protecting group and the function of each component in the synthetic protocols is
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paramount for troubleshooting and optimizing the synthesis of complex, high-value peptides for

research, diagnostics, and therapeutic development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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